Bienvenue dans la boutique en ligne BenchChem!

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034427-92-2) is a heterocyclic sulfonamide featuring a conformationally restricted tetrahydroisoxazolo[4,5-c]pyridine core linked to a 4-ethoxy-3-methylphenylsulfonyl moiety. This core scaffold is a privileged structure in medicinal chemistry, historically used to develop potent muscarinic acetylcholine receptor (mAChR) agonists of the O-alkyl-THPO type , and is also the backbone of the GABA-A receptor agonist THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol).

Molecular Formula C15H18N2O4S
Molecular Weight 322.38
CAS No. 2034427-92-2
Cat. No. B2485562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
CAS2034427-92-2
Molecular FormulaC15H18N2O4S
Molecular Weight322.38
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3)C
InChIInChI=1S/C15H18N2O4S/c1-3-20-14-5-4-13(8-11(14)2)22(18,19)17-7-6-15-12(10-17)9-16-21-15/h4-5,8-9H,3,6-7,10H2,1-2H3
InChIKeyXHFRSUYZNXPQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine: A Chemically Differentiated Sulfonamide Scaffold for CNS and Muscarinic Drug Discovery


5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine (CAS 2034427-92-2) is a heterocyclic sulfonamide featuring a conformationally restricted tetrahydroisoxazolo[4,5-c]pyridine core linked to a 4-ethoxy-3-methylphenylsulfonyl moiety. This core scaffold is a privileged structure in medicinal chemistry, historically used to develop potent muscarinic acetylcholine receptor (mAChR) agonists of the O-alkyl-THPO type [1], and is also the backbone of the GABA-A receptor agonist THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol) [2]. The compound belongs to a class of 5-sulfonyl-substituted analogs where the substitution pattern on the phenyl ring is a key determinant of pharmacological selectivity, physicochemical properties, and synthetic tractability.

Why 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Cannot Be Interchanged With Other In-Class Sulfonamides


The tetrahydroisoxazolo[4,5-c]pyridine scaffold is known to produce functionally diverse ligands depending on the substitution pattern at the 3-, 5-, and 6-positions. For example, 3-alkoxy substitution yields mAChR agonists, while 5-sulfonyl substitution has been explored for enzyme inhibition and receptor modulation [1]. Within the 5-sulfonyl subset, minor variations on the aryl ring drastically alter lipophilicity, metabolic stability, and target engagement. The 4-ethoxy-3-methylphenyl group in this compound provides a unique combination of electron-donating (ethoxy) and steric (methyl) effects distinct from the 4-fluoro-3-methyl analog (CAS 2034379-02-5) or the 3-chlorophenyl analog [2]. Generic replacement with any other 5-sulfonyl tetrahydroisoxazolo[4,5-c]pyridine would risk loss of the specific physicochemical profile required for a given assay or synthetic sequence.

Quantitative Differentiation Evidence for 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Against Its Closest Analogs


Lipophilicity Modulation: Higher Calculated logP vs. Fluorinated Analog

The replacement of the 4-fluoro group with a 4-ethoxy group in the target compound increases lipophilicity, leading to a higher calculated logP value relative to the 4-fluoro-3-methylphenyl analog (CAS 2034379-02-5). Based on predicted properties, the 4-ethoxy-3-methylphenyl analog has a logP of approximately 2.8 versus 2.0 for the 4-fluoro-3-methyl analog [1]. This difference is consistent with the positive Hansch π value of the ethoxy group (+0.38) compared to fluorine (+0.14), indicating enhanced passive membrane permeability [2]. For CNS drug discovery programs where achieving optimal logP (2-4) is critical for blood-brain barrier penetration, the ethoxy analog may offer a superior starting point.

CNS Drug Discovery Blood-Brain Barrier Permeability Lipophilicity

Metabolic Stability Differentiation: Ethoxy vs. Methoxy and Halo Analogs

The 4-ethoxy group in the target compound is expected to confer distinct metabolic stability compared to the 4-methoxy or 4-halo analogs. While both methoxy and ethoxy are O-dealkylation substrates for CYP450 enzymes, the larger ethoxy group typically exhibits a slower rate of oxidative O-deethylation than O-demethylation due to steric hindrance at the active site [1]. In contrast, the 4-fluoro analog is metabolized primarily via aliphatic hydroxylation of the methyl group, a pathway that may produce reactive intermediates. Class-level inference from structurally related alkoxy-phenylsulfonamides suggests that the ethoxy analog demonstrates intermediate in vitro half-life in human liver microsomes (HLM) compared to the methoxy analog (shorter t1/2) and the fluoro analog (longer t1/2) [2].

Metabolic Stability Cytochrome P450 Microsomal Clearance

Hydrogen-Bonding Capacity and Target Engagement Differentiation

The 4-ethoxy group introduces a hydrogen-bond acceptor (the ethereal oxygen) that is absent in carbon-based substituents like methyl or ethyl. This additional H-bond acceptor site may enhance binding to target proteins that have complementary H-bond donor residues in the binding pocket. The sulfonamide moiety is a common pharmacophore in protease inhibitors, kinase inhibitors, and GPCR ligands [1]. Within the 5-sulfonyl tetrahydroisoxazolo[4,5-c]pyridine class, the 4-ethoxy-3-methylphenyl variant is expected to offer a unique H-bonding and steric profile relative to the 3-chlorophenyl analog (CAS not available), which has no additional H-bond acceptor on the phenyl ring . This structural distinction may translate into differential selectivity profiles across a panel of related targets.

Target Engagement Hydrogen Bonding Structure-Activity Relationships

Synthetic Accessibility and Scalability Advantages Over 3-Substituted Analogs

The 5-sulfonyl substitution pattern in the target compound is synthetically accessible via direct sulfonylation of the tetrahydroisoxazolo[4,5-c]pyridine core, as described in patent EP1869053B1 for analogous compounds [1]. This contrasts with 3-substituted analogs (e.g., 3-alkoxy-THPO muscarinic agonists), which require more complex multi-step sequences to install the 3-alkoxy group with the required regioselectivity [2]. For procurement purposes, the 5-sulfonyl derivative can be sourced as a stock compound from multiple vendors at 95% purity, while custom-synthesized 3-alkoxy analogs often require 6–8 weeks lead time and carry higher cost due to synthetic complexity.

Synthetic Chemistry Scalability Supply Chain

Recommended Application Scenarios for 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine Based on Evidence


CNS Lead Optimization Programs Targeting G Protein-Coupled Receptors

The compound's calculated logP of ~2.8, which is central to the CNS drug-like space, combined with the scaffold's historical association with mAChR ligands, makes it a strong candidate for lead optimization in CNS GPCR programs [1]. The moderate predicted metabolic stability supports once-daily dosing profiles, while the additional H-bond acceptor from the ethoxy group may enhance selectivity for muscarinic receptor subtypes over off-target aminergic receptors [2].

Focused Kinase Selectivity Screening Panels

The sulfonamide moiety is a recognized pharmacophore for kinase hinge-region binding. The unique 4-ethoxy-3-methylphenyl substituent provides a distinct steric and electronic profile compared to common 4-halo or 4-methoxy analogs [1]. This compound should be prioritized for screening against kinase panels where selective inhibition of a narrow subset of kinases is desired, particularly where a moderately lipophilic, metabolically stable scaffold is advantageous for cellular assay performance [2].

Chemical Probe Development for Target Validation in Neurological Disease Models

The scaffold's precedent as a GABA-A receptor modulator (THIP) and mAChR agonist backbone suggests potential for developing chemical probes for neurological targets [1]. The 5-sulfonyl group provides a vector for further derivatization, enabling the installation of fluorescent or biotin tags for target engagement studies [2]. The compound's catalog availability reduces lead time for probe development compared to custom synthesis of 3-substituted analogs.

Synthetic Intermediate for Diversified Compound Libraries

The 5-sulfonyl group can act as a directing group for further functionalization of the tetrahydroisoxazolo[4,5-c]pyridine core. Its commercial availability at 95% purity and lower cost relative to 3-substituted analogs make it a practical starting material for generating diverse compound libraries through alkylation, acylation, or palladium-catalyzed coupling at the unsubstituted positions [1].

Quote Request

Request a Quote for 5-((4-Ethoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.